![molecular formula C7H12N4O B1464675 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1249510-08-4](/img/structure/B1464675.png)
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
“2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles have become versatile antifungals to treat fungal infections in human healthcare and to control phytopathogenic fungi in agriculture .
Synthesis Analysis
The synthesis of this compound involves the construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .Chemical Reactions Analysis
Triazoles show moderate to significant antifungal activity against various fungi and oomycetes in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 160.18 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. The exact mass is 160.074896272 g/mol .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives of 1,2,4-triazole, which includes structures akin to 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine, demonstrate a broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds are synthesized with the aim of enhancing the efficacy and safety of therapeutic agents. For instance, a study on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine showcases its potential in the development of new drugs with antifungal activity, highlighting the significance of triazole derivatives in medical and veterinary pharmaceuticals. The study focused on mutagenic effects and predicted carcinogenicity, laying the groundwork for further research into dosage forms for treating fungal skin pathologies (Bushuieva et al., 2022).
Anticancer and Antioxidant Properties
Compounds structurally related to this compound have been explored for their anticancer and antioxidant capabilities. For instance, new 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant metal chelating effects, indicative of their potential as antioxidants (Kol et al., 2016).
DNA Interaction and Photodynamic Therapy Applications
The interaction of 1,2,4-triazole derivatives with DNA has been investigated, particularly for their application in photodynamic therapy. A study on novel peripherally tetra 4-(3-methyl-4-(3-morpholinopropyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) substituted water-soluble Zn(II) and Cu(II) phthalocyanines revealed their binding to CT-DNA. These compounds exhibited photo-cleavage activities in the presence of oxidizing agents, suggesting their utility in anticancer photodynamic therapy (Demirbaş et al., 2019).
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of 1,2,4-triazole derivatives have been a focus of research, aiming to discover novel biologically active compounds. A study detailed the synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid, leading to the formation of bis-heterocyclic systems with potential biological activity (Dyusebaeva et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that triazole derivatives can interact with their targets in various ways . For instance, they can form hydrogen bonds with their targets, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways . For example, some triazole derivatives have been found to exhibit anticancer properties by affecting cell proliferation pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been reported to exhibit various biological effects, such as anticancer activity . More research is needed to determine the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUKNRDDGJJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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